molecular formula C11H26N8O9P2 B10854355 MethADP (triammonium)

MethADP (triammonium)

カタログ番号: B10854355
分子量: 476.32 g/mol
InChIキー: YVNOVOOCZCMYRN-XFFDLAHRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

MethADP (Adenosine 5'-(α,β-methylene)diphosphate triammonium) is a potent and specific inhibitor of ecto-5'-nucleotidase (CD73), an enzyme critical in the ATP-adenosine pathway. CD73 catalyzes the conversion of extracellular adenosine monophosphate (AMP) to adenosine, a signaling molecule implicated in immunosuppression, cancer progression, and inflammatory responses . MethADP triammonium is widely used in preclinical research to study adenosine-mediated pathways in neurological disorders, cardiovascular diseases, and cancer .

特性

分子式

C11H26N8O9P2

分子量

476.32 g/mol

IUPAC名

[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid;azane

InChI

InChI=1S/C11H17N5O9P2.3H3N/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(25-11)1-24-27(22,23)4-26(19,20)21;;;/h2-3,5,7-8,11,17-18H,1,4H2,(H,22,23)(H2,12,13,14)(H2,19,20,21);3*1H3/t5-,7+,8?,11-;;;/m1.../s1

InChIキー

YVNOVOOCZCMYRN-XFFDLAHRSA-N

異性体SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3C([C@H]([C@H](O3)COP(=O)(CP(=O)(O)O)O)O)O)N.N.N.N

正規SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CP(=O)(O)O)O)O)O)N.N.N.N

製品の起源

United States

準備方法

合成経路と反応条件: メチルADP(トリアモニウム)は、アデノシン誘導体を含む一連の化学反応によって合成されます反応条件は、化合物の安定性を確保するために、多くの場合、制御された温度とpHレベルを必要とします .

工業生産方法: メチルADP(トリアモニウム)の工業生産には、自動反応器を使用した大規模合成が含まれます。このプロセスには、結晶化と濾過技術による化合物の精製が含まれます。 最終生成物は、その後乾燥させ、特定の条件下で保管されます。これは、その純度と効力を維持するためです .

化学反応の分析

反応の種類: メチルADP(トリアモニウム)は、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件:

生成される主要な生成物: これらの反応から生成される主要な生成物には、ジホスフェート基が修飾されたさまざまなアデノシン誘導体が含まれます。 これらの誘導体は、さらなる研究に使用され、その生物学的活性を研究します .

4. 科学研究への応用

メチルADP(トリアモニウム)は、科学研究において幅広い用途を持っています。

    化学: ATP-アデノシン経路とその細胞代謝における役割を研究するために使用されます。

    生物学: この化合物は、CD73阻害の細胞プロセスへの影響を調査するために使用されます。

    医学: メチルADP(トリアモニウム)に関する研究は、ATP-アデノシン経路が関与する疾患におけるその潜在的な治療用途を理解するのに役立ちます。

    産業: この化合物は、新規薬剤と治療薬の開発に使用されます.

科学的研究の応用

MethADP (triammonium) has a wide range of applications in scientific research:

    Chemistry: It is used to study the ATP-adenosine pathway and its role in cellular metabolism.

    Biology: The compound is used to investigate the effects of CD73 inhibition on cellular processes.

    Medicine: Research on MethADP (triammonium) helps in understanding its potential therapeutic applications in diseases where the ATP-adenosine pathway is involved.

    Industry: The compound is used in the development of new drugs and therapeutic agents.

作用機序

メチルADP(トリアモニウム)は、AMPをアデノシンに変換する酵素であるCD73の活性を阻害することによって効果を発揮します。CD73を阻害することによって、メチルADP(トリアモニウム)はアデノシンの産生を減らし、それによってさまざまな細胞プロセスに影響を与えます。 分子標的は、CD73酵素とATP-アデノシン経路が含まれます .

類似の化合物:

  • アデノシン5'-(α,β-メチレン)ジホスフェート二ナトリウム
  • アデノシン5'-(α,β-メチレン)ジホスフェートナトリウム

比較: メチルADP(トリアモニウム)は、そのトリアモニウム塩の形態が特徴であり、特定の溶解性と安定性特性を提供します。 メチルADP(トリアモニウム)は、そのジナトリウムおよびナトリウムの対応物と比較して、研究用途における阻害力と有効性において独自の利点を提供します .

類似化合物との比較

Comparison with Similar CD73 Inhibitors

Key Competitors in CD73 Inhibition

The following compounds are prominent CD73 inhibitors used in research:

MethADP (Triammonium)

PSB-12379

CD73-IN-1

MethADP Sodium Salt

OP-5244 Sodium

Table 1: Comparative Analysis of CD73 Inhibitors
Compound Chemical Class Target Potency (Kd/IC₅₀) Purity Applications
MethADP (Triammonium) Adenosine analog CD73 Not reported >98% Cancer, neuroinflammation
PSB-12379 Small molecule CD73 2.21 nM (human) 99.99% High-throughput screening
CD73-IN-1 Patent-derived inhibitor CD73 Not reported 98.78% Preclinical oncology
MethADP Sodium Salt Sodium salt of MethADP CD73 20–100 µM* >98% In vitro adenosine studies
OP-5244 Sodium Orally bioavailable inhibitor CD73 0.25 nM (IC₅₀) Not reported Therapeutic development

*MethADP sodium salt at 20 µM partially inhibits adenosine formation, while 100 µM achieves complete inhibition in cell models .

Mechanistic and Functional Differences

  • Potency and Specificity: PSB-12379 exhibits superior affinity for human CD73 (Kd = 2.21 nM) compared to MethADP, making it preferable for high-sensitivity assays . OP-5244 Sodium demonstrates exceptional potency (IC₅₀ = 0.25 nM) and oral bioavailability, positioning it as a candidate for therapeutic development, unlike MethADP, which remains a research tool . MethADP Sodium Salt shows concentration-dependent efficacy, with 100 µM required for full inhibition in renal carcinoma cells (A498 and RT4), suggesting lower intrinsic activity than PSB-12379 or OP-5244 .
  • Structural and Solubility Considerations :

    • MethADP triammonium and its sodium salt differ in counterions, affecting solubility and compatibility with experimental buffers. The triammonium form is often used in cell culture media, while the sodium salt is suited for in vitro enzymatic assays .
    • CD73-IN-1 , derived from patent WO 2017153952, represents a structurally distinct class but lacks disclosed mechanistic data .
  • Functional Outcomes in Models: In hippocampal dentate gyrus (DG) cells, MethADP (20 µM) failed to alter KCl-induced inosine levels, suggesting extracellular AMP-to-adenosine conversion is minor in this context . Conversely, MethADP sodium salt effectively blocked adenosine formation in renal cancer cells, highlighting tissue-specific CD73 activity .

Research and Therapeutic Implications

  • MethADP Triammonium : Ideal for foundational studies on CD73 signaling due to its well-characterized inhibition profile and accessibility .
  • PSB-12379 and OP-5244 : Preferred for advanced studies requiring high potency or oral administration, though their clinical safety profiles are underexplored .

Q & A

Q. What is the biochemical role of MethADP (triammonium) in ATP-adenosine pathway studies?

MethADP (Adenosine 5'-(α,β-methylene)diphosphate triammonium) is a non-hydrolyzable ATP analog that acts as a competitive inhibitor of CD73, an ectonucleotidase critical for converting extracellular ATP to adenosine. This inhibition blocks the ATP-adenosine signaling axis, enabling researchers to study downstream effects on immune regulation, tumor microenvironments, and inflammatory responses. Experimental validation typically involves enzyme activity assays (e.g., malachite green phosphate detection) and cell-based models to quantify adenosine suppression .

Q. What are the standard methods for characterizing MethADP’s purity and stability in experimental settings?

High-performance liquid chromatography (HPLC) with UV detection at 260 nm is commonly used to assess purity. Stability studies under varying pH and temperature conditions (e.g., 4°C vs. 37°C) are conducted to determine shelf life. Researchers should also validate batch-to-batch consistency using mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm structural integrity .

Q. How should researchers control for off-target effects when using MethADP in CD73 inhibition assays?

Include parallel experiments with:

  • Negative controls : Non-inhibited CD73 activity (e.g., untreated cells or recombinant CD73).
  • Positive controls : Established CD73 inhibitors like α,β-methylene ADP (alternative analogs).
  • Specificity checks : Test MethADP against related enzymes (e.g., CD39, alkaline phosphatases) to rule out cross-reactivity. Dose-response curves (IC50 calculations) further validate selectivity .

Advanced Research Questions

Q. How can contradictory data on MethADP’s efficacy in CD73 inhibition be resolved?

Discrepancies often arise from differences in:

  • Experimental models : In vitro (recombinant CD73) vs. in vivo (tumor-bearing mice).
  • Microenvironmental factors : pH, ATP concentration, and co-existing ectonucleotidases. To address contradictions:
  • Perform meta-analysis of existing datasets, prioritizing studies with standardized protocols (e.g., identical buffer conditions).
  • Use knockout models (e.g., CD73−/− mice) to isolate MethADP’s effects from compensatory pathways .

Q. What methodological considerations are critical when designing longitudinal studies with MethADP in animal models?

Key factors include:

  • Dosing regimen : Optimize frequency based on MethADP’s half-life (e.g., daily vs. weekly administration).
  • Bioavailability : Use pharmacokinetic (PK) profiling to assess tissue penetration (e.g., tumor vs. plasma concentrations).
  • Endpoint selection : Combine functional (e.g., tumor growth suppression) and molecular (e.g., adenosine levels via LC-MS/MS) metrics. Ensure compliance with institutional animal care protocols .

Q. How can researchers integrate multi-omics data to elucidate MethADP’s systemic impact beyond CD73 inhibition?

Apply a systems biology approach :

  • Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. untreated models.
  • Metabolomics : LC-MS to map adenosine-related metabolites (e.g., inosine, hypoxanthine).
  • Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify CD73 protein turnover. Use tools like STRING or MetaboAnalyst to integrate datasets and identify cross-pathway interactions .

Q. What strategies improve reproducibility when using MethADP in high-throughput screening (HTS)?

  • Automation : Use liquid handlers to minimize pipetting variability.
  • Plate normalization : Include internal controls (e.g., Z’-factor calculations) to assess assay robustness.
  • Data documentation : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by embedding metadata (e.g., batch numbers, incubation times) into raw data files. Tools like DataUp can automate metadata generation .

Methodological Best Practices

  • Data Management : Create a Data Management Plan (DMP) specifying how MethADP-related data (e.g., inhibition kinetics, omics datasets) will be stored, annotated, and shared. Use community standards like MIAME for microarray data or ISA-Tab for multi-omics studies .
  • Ethical Compliance : For clinical correlation studies, ensure alignment with protocols for human-derived samples (e.g., informed consent, IRB approvals) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。